
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complexation and Foldamers
A study conducted by Perry S. Corbin et al. (2001) explored the synthesis and conformational behavior of heterocyclic ureas. They demonstrated how these compounds, through concentration-dependent unfolding, form multiply hydrogen-bonded complexes. This research provides insights into the use of such ureas in developing self-assembling materials and mimicking biological structures, highlighting their potential in materials science and bioengineering (Corbin et al., 2001).
Enzyme Inhibition
Research by C. Fotsch et al. (2001) on trisubstituted phenyl urea derivatives identified their role as neuropeptide Y5 receptor antagonists. This study illuminates the therapeutic potential of such compounds in treating conditions influenced by neuropeptide receptors, showcasing the relevance of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea derivatives in medicinal chemistry (Fotsch et al., 2001).
Acetylcholinesterase Inhibitors
J. Vidaluc et al. (1995) synthesized and assessed a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. Their findings contribute to understanding how modifications in the urea structure influence biological activity, pertinent to developing treatments for neurodegenerative diseases such as Alzheimer's (Vidaluc et al., 1995).
Polymerization Initiators
A publication by N. Makiuchi et al. (2015) explored the synthesis of N-aryl-N′-pyridyl ureas and their application as thermal latent initiators for the ring-opening polymerization of epoxides. This research highlights the utility of such compounds in designing polymers with tailored properties, essential for material science and engineering applications (Makiuchi et al., 2015).
Anticancer Activity
Binliang Zhang et al. (2019) established a synthetic method for an intermediate crucial for small molecule anticancer drugs, demonstrating the compound's significance in drug development and cancer therapy (Zhang et al., 2019).
Propiedades
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-6-4-15(5-7-16)20-17(21)19-10-12-8-14(11-18-9-12)13-2-3-13/h4-9,11,13H,2-3,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSAWIRYWSBVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


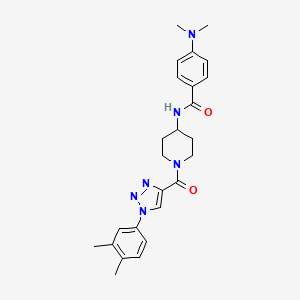
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423245.png)
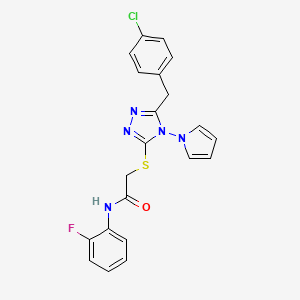
![Methyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423248.png)

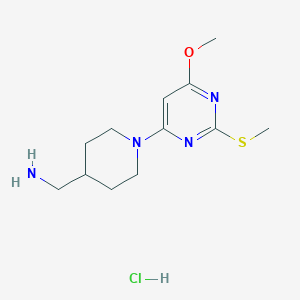
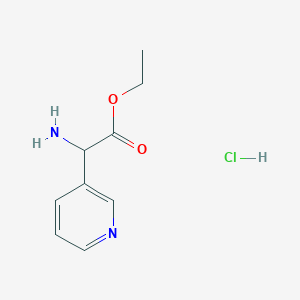

![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)

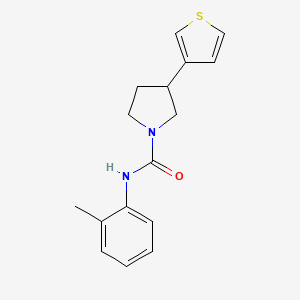
![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)
